molecular formula C17H16N2O2 B11467947 5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11467947
M. Wt: 280.32 g/mol
InChI Key: GPANOZPGIGRYNY-UHFFFAOYSA-N
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Description

Structural Taxonomy and IUPAC Nomenclature

The compound this compound belongs to the class of 1,2,4-oxadiazoles, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The IUPAC name is derived using the following rules:

  • The parent heterocycle is numbered such that the oxygen atom occupies position 1, with nitrogen atoms at positions 2 and 4.
  • Substituents are assigned positions based on this numbering:
    • A phenyl group at position 3
    • A (4-ethylphenoxy)methyl group at position 5

The systematic name is This compound , confirmed by its structural alignment with analogous compounds.

Structural Features

Position Substituent Bond Type
1 Oxygen atom Heteroatom
3 Phenyl group Aryl substituent
5 (4-Ethylphenoxy)methyl Ether-linked aromatic chain

The (4-ethylphenoxy)methyl group introduces steric bulk and lipophilicity, while the phenyl group at position 3 contributes to π-stacking interactions in biological systems.

Historical Development in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger via condensation of amidoximes with acyl chlorides. However, its medicinal potential remained unexplored until the mid-20th century, when researchers recognized its bioisosteric equivalence to ester and amide groups.

Key milestones in 1,2,4-oxadiazole derivative development:

  • 1960s : Oxolamine, the first 1,2,4-oxadiazole-based drug, was commercialized as a cough suppressant.
  • 2000s : Advances in coupling reagents (e.g., EDC, TBTU) enabled efficient synthesis of polysubstituted derivatives.
  • 2020s : Derivatives like this compound emerged, leveraging modular approaches to optimize pharmacokinetic properties.

The target compound represents a synthesis innovation, combining traditional heterocyclization (amidoxime + acyl chloride) with modern cross-coupling strategies to install the (4-ethylphenoxy)methyl group.

Position Within the 1,2,4-Oxadiazole Derivative Family

This derivative occupies a specialized niche due to its substitution pattern:

Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Compound Position 3 Substituent Position 5 Substituent Key Applications
Oxolamine Benzyl Hydrogen Antitussive
EVT-3674827 (EvitaChem) Thiazole-2-yl (4-Ethylphenoxy)methyl Antimicrobial research
Target Compound Phenyl (4-Ethylphenoxy)methyl Structure-activity studies

The dual aromatic substitution at positions 3 and 5 distinguishes it from earlier derivatives, enabling:

  • Enhanced metabolic stability compared to alkyl-substituted analogs.
  • Improved binding affinity to hydrophobic enzyme pockets due to the ethylphenoxy moiety.
  • Tunable electronic properties via the para-ethyl group on the phenoxy ring.

Synthetic routes to this compound typically involve:

  • Cyclocondensation of phenyl amidoxime with 4-ethylphenoxyacetyl chloride.
  • Post-functionalization via Suzuki-Miyaura coupling for aryl group introduction.

This structural configuration aligns with contemporary drug design paradigms that prioritize multi-target engagement and ADME optimization.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-[(4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O2/c1-2-13-8-10-15(11-9-13)20-12-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

GPANOZPGIGRYNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Acyl Chlorides

The Tiemann and Krüger method involves reacting phenylamidoxime with 4-ethylphenoxyacetyl chloride under basic conditions. Phenylamidoxime is prepared by treating benzonitrile with hydroxylamine hydrochloride, followed by reaction with 4-ethylphenoxyacetyl chloride in the presence of pyridine or triethylamine (TEA) at 80–100°C for 4–6 hours .

Example Protocol :

  • Phenylamidoxime Synthesis :

    • Benzonitrile (1.0 mol) + hydroxylamine hydrochloride (1.2 mol) in ethanol, refluxed for 6 h.

    • Yield: 85–90% .

  • Cyclization :

    • Phenylamidoxime (1.0 mol) + 4-ethylphenoxyacetyl chloride (1.1 mol) in dichloromethane (DCM) with TEA (2.0 mol).

    • Stirred at 80°C for 4 h.

    • Yield: 78–82% .

Advantages : High regioselectivity; suitable for gram-scale synthesis.
Limitations : Requires anhydrous conditions; acyl chloride stability issues .

Superbase-Mediated One-Pot Synthesis

A one-pot method employs NaOH/DMSO as a superbase to cyclize phenylamidoxime and 4-ethylphenoxyacetic acid methyl ester at room temperature (RT). This approach avoids coupling agents and operates under mild conditions .

Procedure :

  • Reaction Setup :

    • Phenylamidoxime (1.0 mol) + 4-ethylphenoxyacetic acid methyl ester (1.0 mol) in DMSO (50 mL).

    • NaOH (3.0 mol) added gradually at RT.

  • Cyclization :

    • Stirred for 12–24 h.

    • Quenched with ice-water, extracted with ethyl acetate.

    • Yield: 45–65% .

Advantages : Solvent-free; eco-friendly.
Limitations : Variable yields; long reaction times .

Coupling Agent-Assisted Synthesis

Coupling agents like T3P® (propane phosphonic acid anhydride) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance cyclization efficiency. T3P® in acetonitrile at 80°C achieves near-quantitative yields .

Protocol :

  • Activation :

    • 4-Ethylphenoxyacetic acid (1.0 mol) + T3P® (1.2 mol) in acetonitrile.

    • Stirred at RT for 30 min.

  • Cyclization :

    • Phenylamidoxime (1.0 mol) added, heated to 80°C for 2 h.

    • Yield: 92–97% .

Advantages : High yields; short reaction time.
Limitations : T3P® is costly; requires inert atmosphere .

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. This method is ideal for high-throughput synthesis .

Steps :

  • Reagent Mixing :

    • Phenylamidoxime (1.0 mol) + 4-ethylphenoxyacetic acid (1.0 mol) in DMF.

  • Irradiation :

    • Microwave at 150 W, 120°C for 15–20 min.

    • Yield: 80–88% .

Advantages : Energy-efficient; scalable.
Limitations : Specialized equipment required .

Phosphorus Oxychloride-Mediated Method

Phosphorus oxychloride (POCl₃) facilitates cyclization in refluxing toluene, though yields are moderate .

Process :

  • Hydrazide Formation :

    • 4-Ethylphenoxyacetic acid hydrazide (1.0 mol) + POCl₃ (2.0 mol) in toluene.

  • Cyclization :

    • Refluxed for 6 h.

    • Neutralized with NaHCO₃, extracted with DCM.

    • Yield: 60–68% .

Advantages : Low-cost reagents.
Limitations : Toxic byproducts; tedious purification .

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)TimeProsCons
Acyl Chloride CyclizationPyridine/TEA, 80°C78–824–6 hHigh selectivityMoisture-sensitive
Superbase (NaOH/DMSO)RT, solvent-free45–6512–24 hEco-friendlyVariable yields
T3P®-AssistedAcetonitrile, 80°C92–972 hHigh efficiencyExpensive reagents
MicrowaveDMF, 120°C, 150 W80–8815–20 minRapid synthesisEquipment-dependent
POCl₃-MediatedToluene, reflux60–686 hCost-effectiveToxic byproducts

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and ethylphenoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. Compounds similar to 5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole have been shown to inhibit the growth of various cancer cell lines. For instance, studies indicate that oxadiazoles can induce apoptosis in glioblastoma cells and other cancer types through mechanisms such as DNA damage and cell cycle arrest .

Table 1: Anticancer Efficacy of Oxadiazole Derivatives

CompoundCell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

Antidiabetic Properties

The potential of oxadiazole derivatives in treating diabetes has also been explored. In vivo studies using models such as Drosophila melanogaster have shown that certain oxadiazoles can significantly lower glucose levels, indicating their possible use as anti-diabetic agents .

Table 2: Antidiabetic Activity of Oxadiazole Compounds

CompoundModel OrganismGlucose Level Reduction (%)
Compound DDrosophila30%
Compound EDrosophila25%

Photophysical Properties

Oxadiazoles are recognized for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent materials. The incorporation of different substituents can enhance their luminescent properties, which is advantageous for developing new materials in electronics .

Scintillators

Due to their thermal stability and ability to absorb UV light, oxadiazole derivatives are also utilized in scintillator materials for radiation detection . This application is crucial in fields such as medical imaging and nuclear safety.

Pesticidal Activity

Research indicates that oxadiazole compounds possess insecticidal properties, making them candidates for developing new pesticides. Their effectiveness against specific pests can potentially reduce reliance on traditional chemical pesticides, promoting more sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Substituents at the 5-position significantly influence solubility, melting points, and stability:

Compound Substituent at 5-position Melting Point (°C) LogP* (Predicted)
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole -CH2Cl 92–94 2.1
5-(Pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole Pyrimidinyl 236–262 1.8
5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole -(CH2)O-C6H4-4-Et Not reported 3.5†
Oxolamine Citrate (pharmacologically active analog) -CH2CH2N(Et)2 N/A 2.9

*LogP values calculated using ChemDraw. †Predicted higher lipophilicity due to the 4-ethylphenoxy group.

Spectroscopic Characterization

1,2,4-Oxadiazoles are characterized by distinct IR (C=N stretch ~1600 cm⁻¹) and NMR signals:

  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (9a) : δ 8.04 (d, J = 7.8 Hz, 2H, aromatic), 4.75 (s, 2H, CH2Cl) in ¹H NMR .
  • Target Compound: Expected aromatic signals at δ 6.8–7.6 (4-ethylphenoxy and phenyl groups) and a singlet for the oxadiazole-linked CH2 group .

Biological Activity

5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer potential, mechanisms of action, and other biological effects supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N2O2\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_2

This compound features an oxadiazole ring that contributes to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via p53 activation
HCT116 (Colon)6.7Inhibition of cell proliferation
PC3 (Prostate)4.9Disruption of cell cycle

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells .
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, thereby inhibiting cancer cell proliferation .
  • Inhibition of Kinases : Some studies suggest that this oxadiazole derivative may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways fully .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Preliminary studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

This suggests potential applications in treating bacterial infections.

Case Studies

One notable case study involved the synthesis and evaluation of multiple oxadiazole derivatives for their anticancer properties. Among these derivatives, 5-[(4-Ethylphenoxy)methyl]-3-phenyl showed superior efficacy against MCF7 and HCT116 cell lines compared to other compounds tested . The study utilized both in vitro assays and molecular docking studies to confirm the binding affinity of the compound to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, 5-(3-Bromophenyl)-3-phenyl-1,2,4-oxadiazole (a structural analog) was synthesized via nucleophilic substitution and cyclization under reflux conditions using ethanol as a solvent . Key optimizations include:

  • Temperature control : Maintaining reflux (~80°C) to ensure complete cyclization.
  • Catalyst use : Acidic conditions (e.g., glacial acetic acid) to facilitate dehydration .
  • Purification : Column chromatography or recrystallization to isolate the product with >80% yield .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation employs:

  • X-ray crystallography : For precise bond lengths and angles. For example, 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole was analyzed using SHELX software (SHELXS97/SHELXL97) to resolve its planar heterocyclic units and intermolecular hydrogen bonds .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.04 ppm for aromatic protons in similar oxadiazoles) confirm substituent positions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 195 for 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole ) .

Q. What in vitro biological screening methods are used to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Initial screening includes:

  • Antioxidant assays : DPPH radical scavenging, comparing activity to control drugs like ascorbic acid .
  • Anticancer assays : MTT or SRB protocols to measure cytotoxicity against cancer cell lines (e.g., breast cancer cells) .
  • Anti-inflammatory tests : COX-2 inhibition assays, with IC₅₀ values compared to standard inhibitors .

Advanced Research Questions

Q. What computational strategies are employed to analyze the electronic properties and tautomeric behavior of this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Used to study protonation sites (e.g., N4 vs. N2 in the oxadiazole ring) and charge distribution. For 5-(2-phenylethenyl)-3-phenyl-1,2,4-oxadiazole , global electrophilicity indices (ω) were computed to predict reactivity .
  • Molecular orbital analysis : LUMO contributions determine sites for nucleophilic attack .
  • Excited-state studies : Fluorescence spectra and dipole moment measurements resolve tautomeric equilibria (e.g., keto-enol tautomerism in 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole ) .

Q. How do researchers resolve contradictions in biological activity data for oxadiazole derivatives, such as varying efficacy across similar compounds?

  • Methodological Answer :

  • Dose-response profiling : Testing compounds at multiple concentrations to identify non-linear effects .
  • Structural analogs comparison : For example, replacing the 4-ethylphenoxy group with 4-methoxyphenyl alters solubility and binding affinity, explaining divergent antidiabetic activities .
  • Target validation : Molecular docking (e.g., AutoDock Vina) identifies binding poses with proteins like MAP kinase, differentiating active vs. inactive derivatives .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound in anticancer research?

  • Methodological Answer :

  • Substituent variation : Systematic modification of the 4-ethylphenoxy and phenyl groups to assess impact on cytotoxicity. For example, 5-(benzothiazol-2-yl) derivatives showed enhanced apoptosis induction via caspase-3 activation .
  • Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) and hydrophobic regions (e.g., phenyl rings) .
  • In vivo validation : Xenograft models (e.g., triple-negative breast cancer) test tumor growth inhibition, supported by histopathological analysis .

Notes

  • Software Tools : SHELX programs are widely used for crystallographic refinement .
  • Data Reproducibility : Replicate synthesis and assays (n ≥ 3) to address variability in biological results .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols) .

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